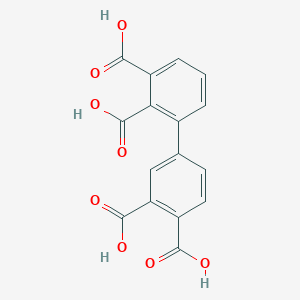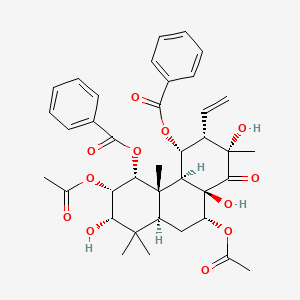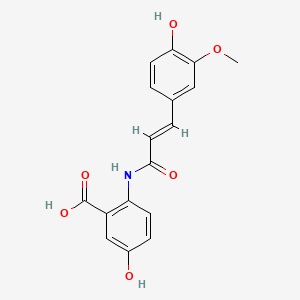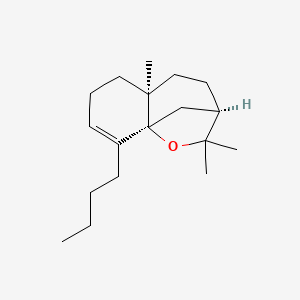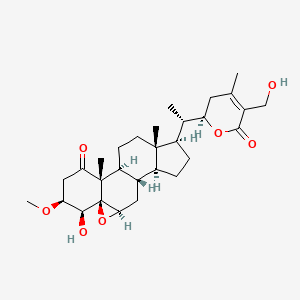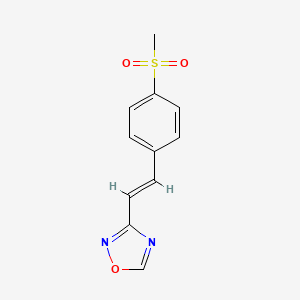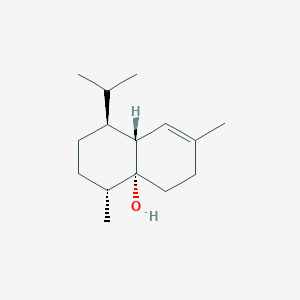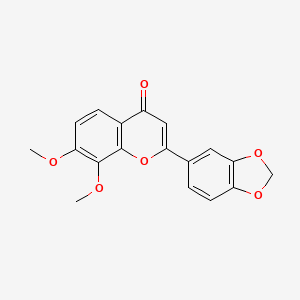
4-Methylpent-3-en-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methylpent-3-en-1-yl acetate is an acetate ester resulting from the formal condensation of the hydroxy group of 4-methylpent-3-en-1-ol with acetic acid. It is an acetate ester and an olefinic compound. It derives from a 4-methylpent-3-en-1-ol.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
4-Methylpent-3-en-1-yl acetate and its derivatives are often involved in complex chemical reactions and syntheses. For example, Gillard, Heaton, and Pilbrow (1970) demonstrated the use of similar compounds in the synthesis of platinum complexes, highlighting their potential in organometallic chemistry (Gillard, Heaton, & Pilbrow, 1970). Similarly, Sorokin and Kulinkovich (1988) utilized 4-Methylpent-3-enal, a related compound, in synthesizing the racemic form of a sex pheromone (Sorokin & Kulinkovich, 1988).
Photophysical Studies
The compound has also been used in photophysical studies. For instance, Haskell and Read (1969) investigated the ultraviolet absorption spectra of unsaturated carbonyl compounds, including derivatives of this compound, at high temperatures (Haskell & Read, 1969).
Bioactive Derivatives
Khayyat and Sameeh (2017) explored the synthesis of bioactive epoxides and hydroperoxides derived from geranyl acetate, a compound closely related to this compound. They also studied their antifungal properties, indicating the compound's potential in bioactive material synthesis (Khayyat & Sameeh, 2017).
Catalysis and Material Science
The compound and its derivatives have applications in catalysis and material science. For example, Cutrufello et al. (2002) investigated the acid-base properties of various oxides using 4-Methylpentan-2-ol, a related compound, as a probe in catalytic transformations (Cutrufello et al., 2002).
Propiedades
Fórmula molecular |
C8H14O2 |
|---|---|
Peso molecular |
142.2 g/mol |
Nombre IUPAC |
4-methylpent-3-enyl acetate |
InChI |
InChI=1S/C8H14O2/c1-7(2)5-4-6-10-8(3)9/h5H,4,6H2,1-3H3 |
Clave InChI |
BLCVRQROLSDXAH-UHFFFAOYSA-N |
SMILES |
CC(=CCCOC(=O)C)C |
SMILES canónico |
CC(=CCCOC(=O)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E,4E,6E,8E,10Z)-10-[(3aS,5aR,7S,9aR,9bS)-7-acetyloxy-3a,6,6,9a-tetramethyl-2-oxo-1,4,5,5a,7,8,9,9b-octahydrocyclopenta[a]naphthalen-3-ylidene]-2,6-dimethylundeca-2,4,6,8-tetraenoic acid](/img/structure/B1250954.png)
![6alpha-[(S)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylate](/img/structure/B1250956.png)

